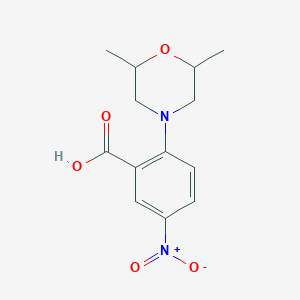

2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid

説明

Synthesis Analysis

The synthesis of 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid involves multiple steps, starting from basic nitrobenzoic acid compounds. While the direct synthesis process specific to 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid is not detailed in the available literature, similar compounds have been synthesized through the interaction of nitrobenzoic acid derivatives with various morpholines. For example, copper(II) nitrobenzoate complexes with 4-ethylmorpholine and 2,6-dimethylmorpholine have been prepared and characterized, highlighting a methodological approach that might be adapted for synthesizing the compound of interest (Manhas, Kalia, & Sardana, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid often involves complex hydrogen-bonding patterns and crystal packing arrangements. For instance, the crystal structures of various nitrobenzoic acid co-crystals have been analyzed, showing hydrogen-bonded arrangements that could be relevant to understanding the molecular structure of 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid (Gotoh & Ishida, 2019).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzoic acid derivatives, including those with morpholino groups, typically involve the formation of complexes or co-crystals. These reactions can significantly affect the chemical properties of the resulting compound, such as its reactivity and interaction with other molecules. Studies on copper(II) nitrobenzoate complexes offer insights into the types of chemical reactions and properties that 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid might exhibit (Manhas, Kalia, & Sardana, 2006).

Physical Properties Analysis

The physical properties of chemical compounds like 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid, including melting points, solubility, and crystal structure, are crucial for their application in various fields. While specific data on this compound is not available, research on related nitrobenzoic acid derivatives provides valuable context for what might be expected (Gotoh & Ishida, 2019).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards other compounds, is essential for the practical use of 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid. While direct information is scarce, studies on similar compounds, such as those involving copper(II) nitrobenzoate, provide a foundation for predicting the chemical behavior of the compound of interest (Manhas, Kalia, & Sardana, 2006).

科学的研究の応用

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups, such as 2-nitrobenzyl and its derivatives, have shown promising applications in synthetic chemistry. These groups are leveraged for their ability to be removed under mild, non-destructive conditions, such as light irradiation, which is particularly advantageous in the synthesis of complex organic molecules (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Antioxidant Activity Studies

The study of antioxidants and their mechanisms is crucial for applications ranging from food preservation to pharmacological interventions. Methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests assess the antioxidant capacity of compounds, including those structurally related to nitrobenzoic acid derivatives. These assessments are vital for understanding how such compounds can mitigate oxidative stress-related damages (I. Munteanu & C. Apetrei, 2021).

Biological Properties and Toxicity of Usnic Acid

Usnic acid, a compound with a different core structure but similar interest in terms of biological activity and potential applications, has been studied for its anti-inflammatory, antimicrobial, and antioxidant properties. Despite its promising applications, studies also caution about its potential toxicity, highlighting the importance of safety evaluations in the development of pharmaceuticals (A. Araújo et al., 2015).

Nitroimidazole Derivatives in Medicinal Chemistry

Nitroimidazoles, which share a functional group similarity with "2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid," have been extensively researched for their diverse pharmacological activities. These compounds are prominent in the clinic for their roles in treating infections and cancers, showcasing the broad utility of nitro-containing heterocycles in medicinal chemistry (Zhen-Zhen Li et al., 2018).

Luminescent Micelles for Sensing Applications

Luminescent micelles, incorporating various luminescent tags, demonstrate the application of nitroaromatic compounds in the detection of toxic and hazardous materials. These studies underline the potential of nitrobenzoic acid derivatives in creating sensitive and selective probes for environmental monitoring and safety assessments (Shashikana Paria et al., 2022).

Safety And Hazards

特性

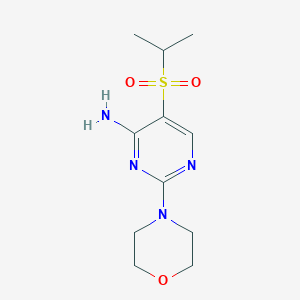

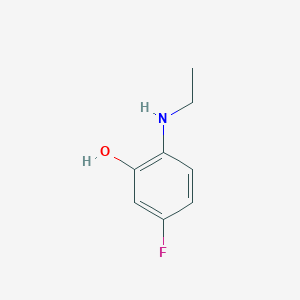

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)12-4-3-10(15(18)19)5-11(12)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPNFRABNZPIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636005 | |

| Record name | 2-(2,6-Dimethylmorpholin-4-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid | |

CAS RN |

175136-71-7 | |

| Record name | 2-(2,6-Dimethyl-4-morpholinyl)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dimethylmorpholin-4-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)

![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)